Tris[2-(diphenylphosphino)ethyl]phosphine
Overview
Description
Tris[2-(diphenylphosphino)ethyl]phosphine is a chemical compound with the molecular formula C42H42P4 and a molecular weight of 670.68 g/mol . It is commonly used as a ligand in various catalytic reactions due to its ability to stabilize metal complexes . The compound is characterized by its white powder form and has a melting point of 134-135°C .
Mechanism of Action
Target of Action
Tris[2-(diphenylphosphino)ethyl]phosphine is a ligand, a molecule that binds to a central metal atom to form a coordination complex . The primary targets of this compound are metal atoms in various biochemical reactions .
Mode of Action
this compound interacts with its targets by donating electron pairs to the metal atoms, forming a metal-ligand bond . This interaction alters the electronic structure of the metal atom, enabling it to participate in various chemical reactions .
Biochemical Pathways
The exact biochemical pathways affected by this compound can vary depending on the specific reaction and the metal atom involved. It is known to be used in iron-catalyzed reduction of aldehydes to alcohols under transfer hydrogenation conditions .
Result of Action
The molecular and cellular effects of this compound’s action are dependent on the specific reaction it is involved in. In the case of the iron-catalyzed reduction of aldehydes, it facilitates the conversion of aldehydes to alcohols .
Action Environment
Environmental factors such as temperature, pH, and the presence of other molecules can influence the action, efficacy, and stability of this compound. For example, the compound’s melting point is 134-135 °C , suggesting that it is stable under normal environmental conditions but may decompose at high temperatures.
Preparation Methods
Synthetic Routes and Reaction Conditions
Tris[2-(diphenylphosphino)ethyl]phosphine can be synthesized through the reaction of diphenylphosphine with 2-bromoethylphosphine . The reaction typically involves the use of a base such as sodium hydride to deprotonate the diphenylphosphine, followed by the addition of 2-bromoethylphosphine to form the desired product .
Industrial Production Methods
Industrial production of this compound involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The compound is then purified through recrystallization or chromatography techniques .
Chemical Reactions Analysis
Types of Reactions
Tris[2-(diphenylphosphino)ethyl]phosphine undergoes various types of reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: It can be reduced to form phosphine hydrides.
Substitution: The compound can participate in substitution reactions where the phosphine ligands are replaced by other ligands.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various metal halides for substitution reactions .
Major Products
The major products formed from these reactions include phosphine oxides, phosphine hydrides, and substituted phosphine complexes .
Scientific Research Applications
Tris[2-(diphenylphosphino)ethyl]phosphine has a wide range of applications in scientific research:
Comparison with Similar Compounds
Similar Compounds
Bis(2-diphenylphosphinoethyl)phenylphosphine: Similar in structure but with one less phosphine group.
1,1,1-Tris(diphenylphosphinomethyl)ethane: Similar in function but with a different backbone structure.
Uniqueness
Tris[2-(diphenylphosphino)ethyl]phosphine is unique due to its ability to form stable complexes with a wide range of transition metals, making it highly versatile in catalytic applications. Its structure allows for multiple coordination sites, enhancing its effectiveness as a ligand .
Properties
IUPAC Name |
tris(2-diphenylphosphanylethyl)phosphane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C42H42P4/c1-7-19-37(20-8-1)44(38-21-9-2-10-22-38)34-31-43(32-35-45(39-23-11-3-12-24-39)40-25-13-4-14-26-40)33-36-46(41-27-15-5-16-28-41)42-29-17-6-18-30-42/h1-30H,31-36H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TVLNGWSWPKIYAO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)P(CCP(CCP(C2=CC=CC=C2)C3=CC=CC=C3)CCP(C4=CC=CC=C4)C5=CC=CC=C5)C6=CC=CC=C6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C42H42P4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30178221 | |
Record name | Tris(2-(diphenylphosphino)ethyl)phosphine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30178221 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
670.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
23582-03-8 | |
Record name | Tris[2-(diphenylphosphino)ethyl]phosphine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=23582-03-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Tris(2-(diphenylphosphino)ethyl)phosphine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023582038 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 23582-03-8 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=164875 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Tris(2-(diphenylphosphino)ethyl)phosphine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30178221 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Tris[2-(diphenylphosphino)ethyl]phosphine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.041.580 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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